molecular formula C14H11Cl2FN2S B4649727 N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea

N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea

Cat. No. B4649727
M. Wt: 329.2 g/mol
InChI Key: OPBYQUCWXSDPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. Tyrosine kinases play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in cell signaling pathways. Additionally, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has been found to induce apoptosis, which is a programmed cell death mechanism that is essential for the removal of damaged or abnormal cells. Furthermore, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has been found to inhibit angiogenesis, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product are high. Additionally, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has been found to have a broad range of biological activities, making it suitable for various scientific research studies. However, there are also some limitations to using N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea in lab experiments. For example, the mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the toxicity of N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea is not well established, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea research. One potential direction is to investigate its therapeutic potential in other types of cancer. Additionally, more research is needed to understand the mechanism of action of N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea and to identify its molecular targets. Furthermore, the safety profile of N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea needs to be established in preclinical studies before it can be considered for clinical trials. Overall, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has shown promising results in various scientific research studies, and further research is needed to fully explore its potential therapeutic applications.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has shown potential therapeutic applications in various scientific research studies. It has been found to possess antitumor, anti-inflammatory, and anti-angiogenic activities. In a recent study, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea was shown to inhibit the growth of breast cancer cells by inducing apoptosis. Another study demonstrated that N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dichlorophenyl)-N'-(4-fluoro-2-methylphenyl)thiourea has been found to inhibit angiogenesis, which is the process of forming new blood vessels, and is essential for tumor growth.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-fluoro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2S/c1-8-6-9(17)2-5-13(8)19-14(20)18-10-3-4-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBYQUCWXSDPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-fluoro-2-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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